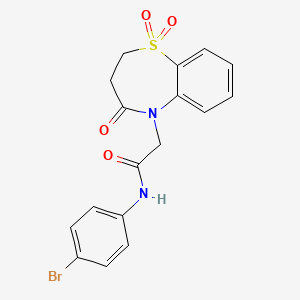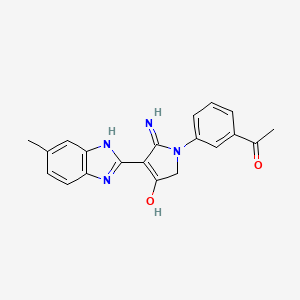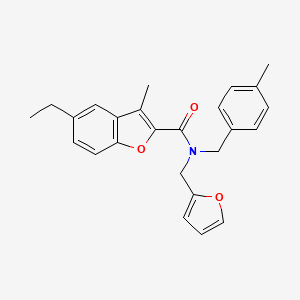![molecular formula C13H14ClN5OS3 B14993442 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993442.png)
5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group, a chlorine atom, and two sulfanyl groups attached to different positions on the ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced by reacting the thiadiazole intermediate with an allyl halide in the presence of a base such as sodium hydride.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine derivative with a chloroacetic acid derivative under basic conditions.
Coupling of the Thiadiazole and Pyrimidine Rings:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.
Substitution: Amines, thiols, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as an enzyme inhibitor. The presence of the thiadiazole and pyrimidine rings makes it a candidate for binding to active sites of enzymes, thereby modulating their activity.
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides. Its unique structure allows for the development of compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the thiadiazole and pyrimidine rings allows for specific interactions with biological targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-(prop-2-en-1-ylsulfanyl)aniline: This compound shares the prop-2-en-1-ylsulfanyl group but lacks the thiadiazole and pyrimidine rings.
5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: This compound contains a similar sulfanyl group and a chlorine atom but has a triazine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its combination of the thiadiazole and pyrimidine rings, along with the presence of both prop-2-en-1-ylsulfanyl and propylsulfanyl groups. This unique structure allows for specific interactions with biological targets, making it a versatile compound in various fields of scientific research.
Propriétés
Formule moléculaire |
C13H14ClN5OS3 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H14ClN5OS3/c1-3-5-21-11-15-7-8(14)9(16-11)10(20)17-12-18-19-13(23-12)22-6-4-2/h4,7H,2-3,5-6H2,1H3,(H,17,18,20) |
Clé InChI |
GSSABYBTSXSPHV-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B14993366.png)



![(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14993406.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14993407.png)


![3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B14993440.png)
![2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol](/img/structure/B14993441.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B14993445.png)
![1-[4-(4-chlorophenoxy)butyl]-2-(furan-2-yl)-1H-benzimidazole](/img/structure/B14993449.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14993454.png)
![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B14993455.png)
